Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18080957
InChI: InChI=1S/C12H16FNO2.ClH/c1-12(2,10(14)11(15)16-3)8-4-6-9(13)7-5-8;/h4-7,10H,14H2,1-3H3;1H
SMILES:
Molecular Formula: C12H17ClFNO2
Molecular Weight: 261.72 g/mol

Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride

CAS No.:

Cat. No.: VC18080957

Molecular Formula: C12H17ClFNO2

Molecular Weight: 261.72 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride -

Specification

Molecular Formula C12H17ClFNO2
Molecular Weight 261.72 g/mol
IUPAC Name methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate;hydrochloride
Standard InChI InChI=1S/C12H16FNO2.ClH/c1-12(2,10(14)11(15)16-3)8-4-6-9(13)7-5-8;/h4-7,10H,14H2,1-3H3;1H
Standard InChI Key OIGVKDDOIIMKMK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1=CC=C(C=C1)F)C(C(=O)OC)N.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride is an amino acid derivative with the molecular formula C₁₂H₁₇ClFNO₂ and a molecular weight of 261.72 g/mol. Its IUPAC name, methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate; hydrochloride, reflects the presence of a 4-fluorophenyl group, a tertiary methyl branch, and an esterified amino acid backbone. The hydrochloride salt enhances solubility and stability, making it suitable for experimental applications .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₇ClFNO₂
Molecular Weight261.72 g/mol
SMILESCC(C)(C1=CC=C(C=C1)F)C(C(=O)OC)N.Cl
InChI KeyOXOOLCDUSKQPIS-UHFFFAOYSA-N

Stereochemical and Electronic Features

The compound’s chiral center at the second carbon atom confers stereochemical complexity, which may influence its biological activity. The 4-fluorophenyl group introduces electron-withdrawing effects, altering electron density distribution and enhancing interactions with hydrophobic binding pockets in biological targets . Quantum mechanical calculations predict a collision cross-section (CCS) of 151.2 Ų for the [M+H]+ adduct, suggesting moderate molecular polarity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Esterification: Reaction of 2-amino-3-(4-fluorophenyl)-3-methylbutanoic acid with methanol under acidic conditions to form the methyl ester.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

  • Purification: Chromatographic techniques or recrystallization to achieve >95% purity.

Industrial Optimization

Continuous flow reactors are employed to enhance yield (≥80%) and reduce reaction times. Automated systems regulate temperature (±0.5°C) and reagent stoichiometry, minimizing byproducts such as unreacted starting materials or diastereomers.

Biological Activity and Mechanism of Action

Target Engagement

The compound’s bioactivity stems from its dual functional groups:

  • 4-Fluorophenyl Group: Enhances lipophilicity, facilitating membrane permeability and binding to aromatic residues in enzymes or receptors .

  • Amino Ester Moiety: Serves as a hydrogen bond donor/acceptor, enabling interactions with catalytic sites.

Preliminary studies suggest activity against:

  • Serine Proteases: Inhibition constants (Ki) in the micromolar range.

  • GPCRs: Modulatory effects on adrenergic and dopaminergic receptors.

Comparative Analysis with Structural Analogs

Table 2: Analog Comparison

CompoundStructural VariationBioactivity Profile
Methyl 2-amino-3-fluoro-3-methylbutanoateFluorine at β-carbonReduced membrane permeability
(S)-Methyl 2-amino-3-hydroxy-3-methylbutanoateHydroxyl substitutionEnhanced solubility
Methyl 2-(indazole-3-carboxamido)butanoateIndazole ringSchedule I controlled substance

The 4-fluorophenyl group in the target compound confers superior target affinity compared to non-fluorinated analogs .

Future Research Directions

  • Pharmacokinetic Studies: Oral bioavailability and metabolic stability in vivo.

  • Target Deconvolution: Proteome-wide binding assays to identify novel targets.

  • Toxicological Profiling: Acute and chronic toxicity in model organisms.

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